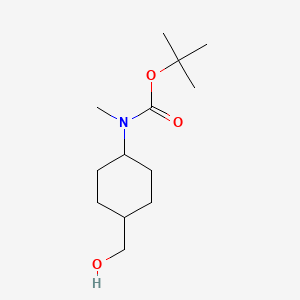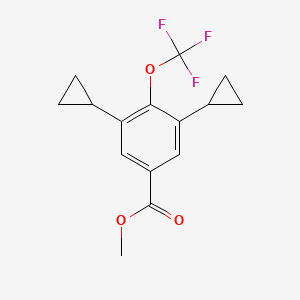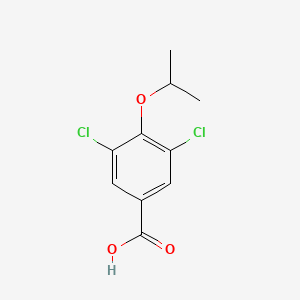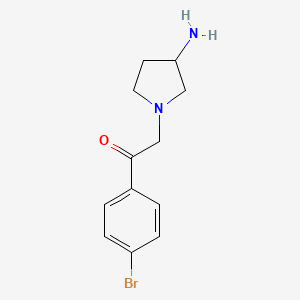
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one, or 2-APB, is an organic compound that has been studied for its biochemical and physiological effects. It is a small molecule that belongs to the pyrrolidine class of compounds and is composed of a nitrogen-containing heterocyclic ring with a brominated phenyl group. 2-APB is used in many scientific research applications, including cell signaling, receptor regulation, and drug development.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research on compounds structurally related to "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" highlights their utility in synthetic chemistry, serving as intermediates for further chemical transformations. For instance, studies have demonstrated their role in the synthesis of complex heterocyclic compounds. These chemical transformations often involve reactions with various reagents to yield novel compounds with potential applications in materials science and pharmacology (Aghazadeh et al., 2011), (Karousis et al., 2008).
Biological Evaluation
Another key area of application involves the biological evaluation of derivatives for antimicrobial activities. By modifying the chemical structure, researchers can synthesize compounds that exhibit significant antimicrobial properties, addressing the ongoing need for new antimicrobial agents to combat resistant strains of bacteria (Sherekar et al., 2021).
Material Science and Optoelectronics
Compounds with similar frameworks have been explored for their potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices. The synthesis and characterization of these compounds can lead to materials with desirable electronic and photophysical properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic components (Facchetti et al., 2006).
Advanced Drug Discovery and Development
In drug discovery, derivatives of "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" have been synthesized and evaluated for their potential as bioactive molecules. Through various chemical modifications, researchers aim to enhance the pharmacological profiles of these compounds, making them suitable candidates for further development into therapeutic agents. This includes exploring their interactions with biological targets, assessing their efficacy, and determining their safety profiles for potential use in various therapeutic applications (Yu et al., 1992).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJZGNOEDJWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



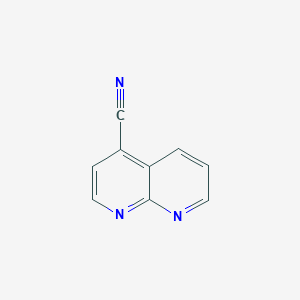
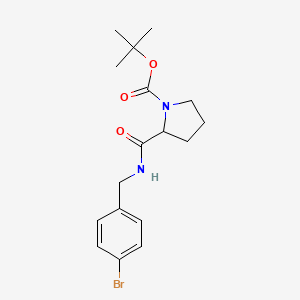
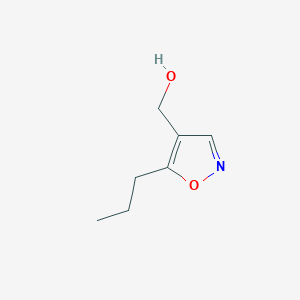
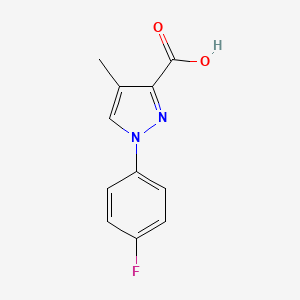

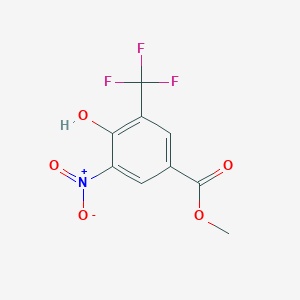
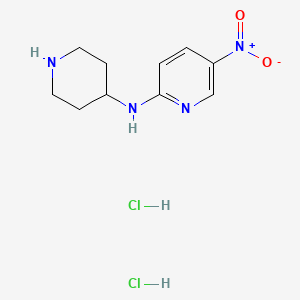
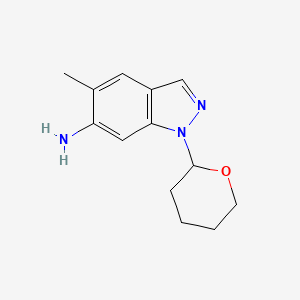
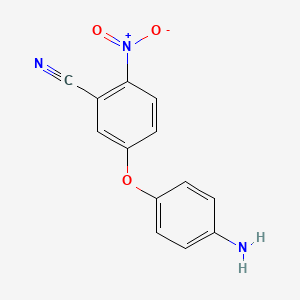
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
